![molecular formula C20H10Br4O4 B14008325 (1,2-Phenylene)bis[(3,5-dibromo-4-hydroxyphenyl)methanone] CAS No. 7512-23-4](/img/structure/B14008325.png)
(1,2-Phenylene)bis[(3,5-dibromo-4-hydroxyphenyl)methanone]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3,5-dibromo-4-hydroxy-benzoyl)phenyl]-(3,5-dibromo-4-hydroxy-phenyl)methanone is an organic compound belonging to the class of aryl-phenylketones. These compounds are characterized by a ketone group substituted by one aryl group and one phenyl group. The presence of bromine and hydroxyl groups in its structure makes it a compound of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-dibromo-4-hydroxy-benzoyl)phenyl]-(3,5-dibromo-4-hydroxy-phenyl)methanone typically involves the bromination of 4-hydroxybenzoic acid followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine in the presence of a suitable solvent like acetic acid. The Friedel-Crafts acylation involves the reaction of the brominated product with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
Chemistry
The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The presence of bromine and hydroxyl groups makes it a candidate for binding to active sites of enzymes, thereby inhibiting their activity.
Medicine
The compound is investigated for its potential therapeutic applications. Its ability to inhibit enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers and other advanced materials.
作用机制
The compound exerts its effects primarily through the inhibition of enzymes. The bromine and hydroxyl groups interact with the active sites of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, making the compound a potential therapeutic agent.
相似化合物的比较
Similar Compounds
- 3,5-Dibromo-4-hydroxybenzoic acid
- 3-(3,5-Dibromo-4-Hydroxy-Benzoyl)-2-Ethyl-Benzofuran-6-Sulfonic Acid Dimethylamide
Uniqueness
Compared to similar compounds, [2-(3,5-dibromo-4-hydroxy-benzoyl)phenyl]-(3,5-dibromo-4-hydroxy-phenyl)methanone has a unique combination of bromine and hydroxyl groups, which enhances its reactivity and binding affinity to enzymes. This makes it a more potent inhibitor and a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
7512-23-4 |
|---|---|
分子式 |
C20H10Br4O4 |
分子量 |
633.9 g/mol |
IUPAC 名称 |
[2-(3,5-dibromo-4-hydroxybenzoyl)phenyl]-(3,5-dibromo-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C20H10Br4O4/c21-13-5-9(6-14(22)19(13)27)17(25)11-3-1-2-4-12(11)18(26)10-7-15(23)20(28)16(24)8-10/h1-8,27-28H |
InChI 键 |
NYYZIFLEJSLASL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)Br)O)Br)C(=O)C3=CC(=C(C(=C3)Br)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane](/img/structure/B14008248.png)
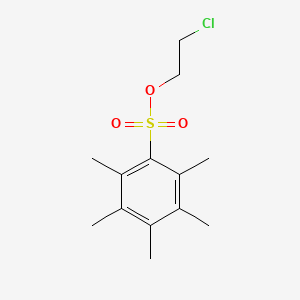



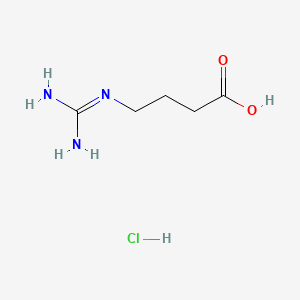
![N-[(Z)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B14008273.png)
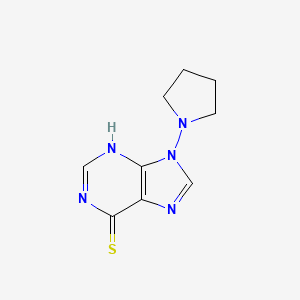
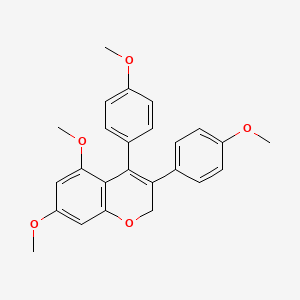
![Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate](/img/structure/B14008303.png)
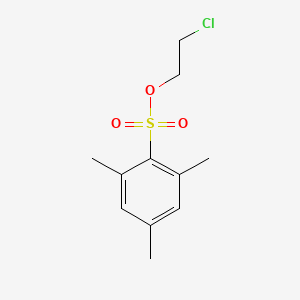

![2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14008322.png)

